molecular formula C21H24FN7O2 B3008802 1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide CAS No. 1206995-85-8

1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide

Cat. No.: B3008802
CAS No.: 1206995-85-8
M. Wt: 425.468
InChI Key: DCQUDTJJTJTVFD-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative with three critical substituents:

  • 4-Fluorophenyl group at position 1, enhancing hydrophobic interactions and metabolic stability via fluorine’s electronegativity .
  • Morpholino group at position 4, improving solubility and pharmacokinetic properties .

The compound’s molecular formula is C₂₄H₂₄FN₁₀O₂ (calculated molar mass: 536.53 g/mol), though synthetic yields and exact pharmacological data remain unspecified in available literature.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O2/c22-15-1-3-16(4-2-15)29-20-17(13-24-29)19(27-9-11-31-12-10-27)25-21(26-20)28-7-5-14(6-8-28)18(23)30/h1-4,13-14H,5-12H2,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQUDTJJTJTVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

    Introduction of the 4-fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the morpholino group: This step involves the nucleophilic substitution reaction where a morpholino group is attached to the core structure.

    Formation of the piperidine-4-carboxamide moiety: This step involves the coupling of the piperidine-4-carboxamide group to the existing structure through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry principles to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anti-cancer therapy .

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Substituents

  • 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): Key differences: Contains a hydroxyl group and tert-butyl substituent instead of morpholino and carboxamide.
  • 2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one (): Key differences: Incorporates a chromenone moiety and additional fluorine. Impact: The extended structure may hinder blood-brain barrier penetration, whereas the target compound’s simplicity could enhance synthetic accessibility .

Piperidine and Morpholino Derivatives

  • 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine (): Key differences: Replaces morpholino with methylsulfanyl and uses a methylphenyl group. Impact: Methylsulfanyl’s lower solubility compared to morpholino may limit bioavailability .
  • 1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid ():

    • Key differences : Substitutes carboxamide with a carboxylic acid.
    • Impact : The ionizable carboxylic acid may reduce membrane permeability compared to the target’s carboxamide .

Fluorinated Pyrazolo[3,4-d]Pyrimidines

  • 5-(Fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives (): Key differences: Fluorobenzamide substituents instead of morpholino or piperidine. Impact: Fluorine’s role in enhancing binding affinity is consistent, but the lack of a morpholino group may affect solubility .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₂₄H₂₄FN₁₀O₂ 536.53 4-Fluorophenyl, morpholino, carboxamide High solubility (morpholino)
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C₁₅H₁₅FN₄O₂ 310.30 4-Fluorophenyl, hydroxyl, tert-butyl Polar, lower bioavailability
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine C₁₈H₂₁N₅S 339.46 Methylphenyl, methylsulfanyl, piperidine Moderate solubility
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid C₁₇H₁₇N₅O₂ 331.35 Phenyl, carboxylic acid High polarity

Research Findings and Implications

  • Fluorine Substitution : Present in the target and analogues, fluorine enhances target binding and metabolic stability .
  • Morpholino vs. Piperidine: Morpholino improves solubility over methylsulfanyl () and may offer better pharmacokinetics than carboxylic acid derivatives () .
  • Synthetic Accessibility: The target compound’s simpler structure (vs. ’s chromenone derivative) could streamline large-scale synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare pyrazolo[3,4-d]pyrimidine derivatives with fluorophenyl and morpholino substituents?

  • Methodological Answer : A two-step approach is often used: (1) Condensation of fluorophenyl-substituted pyrazole precursors with morpholine-containing reagents under basic conditions (e.g., KOH/EtOH), followed by (2) cyclization using POCl₃ or PCl₅ to form the pyrimidine ring. Post-functionalization of the piperidine-carboxamide moiety can be achieved via Buchwald-Hartwig coupling or nucleophilic substitution . For purity optimization, recrystallization in ethanol or acetonitrile is recommended, as demonstrated in analogous pyrazolo-pyrimidine syntheses .

Q. How can researchers confirm the structural identity of this compound after synthesis?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify the fluorophenyl, morpholino, and piperidine-carboxamide groups. For example, the ¹⁹F NMR signal for the 4-fluorophenyl group typically appears at δ -115 to -120 ppm. X-ray powder diffraction (XRPD) can validate crystallinity, as shown in studies of related pyrazolo-pyrimidine salts .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Dynamic effects (e.g., restricted rotation of the morpholino group) may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, heating to 50°C can simplify spectra by averaging signals, as observed in morpholine-containing analogs . DFT calculations (B3LYP/6-31G*) can also model rotational barriers and predict splitting behavior .

Q. What strategies optimize the reaction yield of the piperidine-carboxamide moiety during coupling steps?

  • Methodological Answer : Employ Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂/Xantphos) with piperidine-4-carboxamide boronic esters under inert atmospheres. Yields >50% are achievable by maintaining temperatures at 80–100°C and using DMF as a solvent. For acid-sensitive intermediates, add molecular sieves to scavenge HCl byproducts, as demonstrated in similar carboxamide syntheses .

Q. How can researchers assess the compound’s stability under physiological conditions for bioactivity studies?

  • Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4) at 37°C for 48 hours, monitoring degradation via HPLC-MS. The morpholino group may hydrolyze under acidic conditions (pH <3), so buffer selection is critical. For analogs, stability improved when stored at 2–8°C in amber vials, as noted in pharmacopeial guidelines .

Data Contradiction & Experimental Design

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, protein binding) using LC-MS/MS. The piperidine-carboxamide’s logP (~2.5) suggests moderate blood-brain barrier permeability, which may explain reduced in vivo efficacy. Adjust dosing regimens or introduce prodrug strategies (e.g., esterification of the carboxamide) to enhance solubility, as seen in fluorophenyl-containing CNS agents .

Q. What experimental controls are critical when studying this compound’s kinase inhibition profile?

  • Methodological Answer : Include (1) a negative control (e.g., staurosporine for broad kinase inhibition) and (2) a positive control (e.g., a known pyrazolo-pyrimidine inhibitor like gedatolisib). Use ATP concentration gradients (1–10 mM) to assess competitive binding. For selectivity profiling, employ kinase panels (≥50 kinases) and validate hits via surface plasmon resonance (SPR) .

Analytical & Characterization Challenges

Q. How can researchers differentiate polymorphic forms of this compound?

  • Methodological Answer : Combine XRPD (to identify lattice arrangements) with differential scanning calorimetry (DSC) to detect melting point variations. For example, Form I may melt at 215°C with a distinct XRPD peak at 2θ = 12.4°, while Form II melts at 208°C with a peak at 2θ = 10.8° .

Q. What LC-MS parameters resolve co-eluting impurities in the final product?

  • Methodological Answer : Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in acetonitrile/water (5% to 95% over 20 minutes). MS/MS in positive ion mode (m/z 450–500) can distinguish impurities via fragmentation patterns (e.g., loss of morpholino group: Δm/z -99) .

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